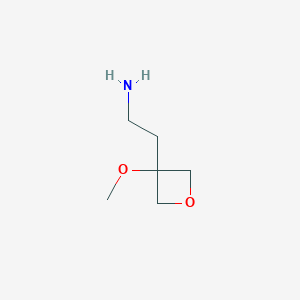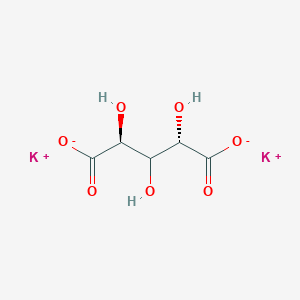
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction conditions typically include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies on its molecular interactions and effects on cellular functions are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Potassium (2S,4S)-2,3,4-trihydroxypentanedioate include other stereoisomers and derivatives with different functional groups. Examples include (2R,4R)-2,3,4-trihydroxypentanedioate and (2S,4R)-2,3,4-trihydroxypentanedioate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise molecular configurations .
Propriétés
Formule moléculaire |
C5H6K2O7 |
|---|---|
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
dipotassium;(2S,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m0../s1 |
Clé InChI |
WNTXLGRNHLBLIA-BQIXHFABSA-L |
SMILES isomérique |
[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)


![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)

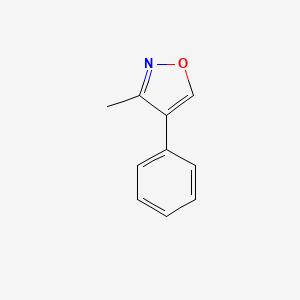
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
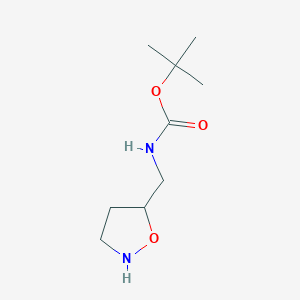


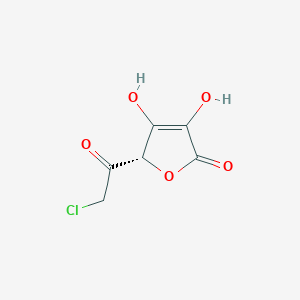
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
